Galactosyl rubrofusarin
Description
Galactosyl rubrofusarin is a hypothetical glycosylated derivative of rubrofusarin, a naturally occurring naphthoquinone pigment found in plants and fungi. While direct evidence on this compound is absent in the provided literature, galactosylation is a common biochemical modification known to enhance solubility, bioavailability, and target specificity of compounds. For instance, galactosyl moieties are critical in mediating cellular recognition processes, such as hematopoietic stem cell homing (via β4GalT-1-dependent pathways) and liver-targeted drug delivery (via asialoglycoprotein receptor interactions) .
Properties
Molecular Formula |
C21H22O10 |
|---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
5-hydroxy-8-methoxy-2-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[g]chromen-4-one |
InChI |
InChI=1S/C21H22O10/c1-8-3-11(23)16-12(29-8)5-9-4-10(28-2)6-13(15(9)18(16)25)30-21-20(27)19(26)17(24)14(7-22)31-21/h3-6,14,17,19-22,24-27H,7H2,1-2H3 |
InChI Key |
CDMUGCVTTUOCFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Polyketide Synthase (PKS)-Dependent Synthesis
Rubrofusarin biosynthesis in Fusarium graminearum is governed by a polyketide synthase (PKS) pathway. The core enzyme, PKS12, catalyzes the condensation of one acetyl-CoA and six malonyl-CoA units to form the naphthopyrone scaffold YWA1. Subsequent dehydration by the dehydratase AurZ converts YWA1 into nor-rubrofusarin, which undergoes O-methylation via AurJ to yield rubrofusarin. This pathway is encoded by a gene cluster (PKS12, aurZ, aurJ) co-regulated with secondary metabolite production under stress conditions.
Key Enzymatic Steps:
Regulatory and Environmental Influences
Rubrofusarin production is upregulated under nitrogen limitation, oxidative stress, and alkaline pH. Temperature and water activity () directly correlate with yield, with optimal production observed at 25–30°C and . Disruption of the PKS12 gene abolishes rubrofusarin synthesis, confirming its indispensability.
Heterologous Production of Rubrofusarin in Engineered Hosts
Saccharomyces cerevisiae as a Chassis for Rubrofusarin Synthesis
The reconstruction of the rubrofusarin pathway in S. cerevisiae has been achieved through heterologous expression of F. graminearum genes (PKS12, aurZ, aurJ) alongside the Aspergillus fumigatus phosphopantetheinyl transferase (npgA). This system produced rubrofusarin at 1.1 mg/L under galactose-induced conditions.
Optimization Strategies:
Challenges in Glycosylation Pathway Integration
Enzymatic Glycosylation of Rubrofusarin In Vitro
Glycosyltransferase Screening and Characterization
In vitro glycosylation requires purified rubrofusarin, UDP-galactose, and a compatible GT. Although no studies have reported galactosyl rubrofusarin synthesis, analogous workflows for flavonoid glycosylation provide a template:
-
Substrate Preparation : Rubrofusarin purified via silica gel chromatography (benzene-acetone, 4:1).
-
Enzyme Source : Recombinant GT expressed in E. coli (e.g., YjiC from Bacillus licheniformis)[hypothetical].
-
Reaction Conditions : 30°C, pH 7.5, 12–24 h incubation[hypothetical].
Hypothetical Reaction:
Analytical Validation
Post-reaction purification via HPLC (C18 column, acetonitrile-water gradient) and structural confirmation by NMR (, , HSQC) and HRMS would be essential.
Chemical Synthesis of this compound
Protecting Group Strategies
Chemical glycosylation demands selective protection of rubrofusarin’s hydroxyl groups. For example:
-
C3-OH : Protected as a silyl ether (TBDMS).
-
C8-OH : Activated for galactosylation via trichloroacetimidate chemistry[hypothetical].
Glycosidic Bond Formation
Koening-Knorr or Schmidt glycosylation methods could couple peracetylated galactose donors to rubrofusarin. For instance:
Challenges : Low regioselectivity and steric hindrance at C8/C3 positions may necessitate iterative protection-deprotection steps.
Chemical Reactions Analysis
Types of Reactions
Rubrofusarin-6-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize rubrofusarin-6-glucoside.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of rubrofusarin-6-glucoside can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Rubrofusarin-6-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on biological activity.
Mechanism of Action
Rubrofusarin-6-glucoside exerts its effects by inhibiting specific enzymes. It acts as a mixed-competitive inhibitor of protein tyrosine phosphatase 1B and human monoamine oxidase A. This inhibition leads to increased glucose uptake and decreased gluconeogenesis in insulin-resistant cells. The compound also enhances the phosphorylation of protein kinase B and insulin receptor substrate-1, which are key components of the insulin signaling pathway .
Comparison with Similar Compounds
Comparative Analysis with Similar Galactosylated Compounds
Pharmacokinetic and Stability Profiles
- Digestive Resistance : β-Galactosyl xylitol derivatives exhibit <15.5% hydrolysis in rat intestinal extracts, suggesting galactosylation protects against enzymatic degradation .
- Hepatic Uptake : Gal-PLL achieves 5.7-fold higher liver absorption than serum albumin, demonstrating galactose-mediated targeting efficiency .
- Analytical Reproducibility: Galactosyl hydroxylysine shows superior intra- and inter-assay precision (CV: 4.6–8.3%) compared to deoxypyridinoline (CV: 8.4–17.5%) .
Research Findings and Implications
Key Data from Analogous Compounds
- β4GalT-1 in Hematopoiesis : β4GalT-1-deficient bone marrow cells exhibit impaired homing (24-hour colony-forming cell reduction: >50%), highlighting galactose’s role in stem cell trafficking .
- Galactosyl Xylitol as a Prebiotic : Retains >85% structural integrity during digestion, making it a candidate for gut health applications .
- Galactosyl Hydroxylysine vs. Deoxypyridinoline: Lower methodological variability (CV difference: ~10%) supports galactosyl hydroxylysine’s reliability as a bone resorption marker .
Q & A
Q. In Vitro Assays :
- Enzyme Inhibition : Measure IC50 values in dose-response curves.
- Cellular Uptake : Use fluorescent tagging (e.g., FITC conjugation) and confocal microscopy .
In Vivo Models : Prioritize zebrafish or murine models for toxicity and efficacy studies. Include controls for glycosidic bond hydrolysis .
Q. How should researchers address challenges in reproducing this compound synthesis across laboratories?
- Methodological Answer :
- Detailed Protocols : Specify enzyme lot numbers, buffer compositions, and purification gradients .
- Interlab Validation : Collaborate with independent labs to replicate kinetic data (e.g., kcat = 1.3 min<sup>−1</sup> for lgtC-19) .
- Data Transparency : Publish raw chromatograms, NMR spectra, and kinetic plots in supplementary materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
